molecular formula C17H21ClN2O B031472 N20C hydrochloride

N20C hydrochloride

Cat. No.: B031472
M. Wt: 304.8 g/mol
InChI Key: JCJDLPUASJEVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N20C hydrochloride involves the reaction of 3,3-diphenylpropylamine with chloroacetyl chloride to form 2-((3,3-diphenylpropyl)amino)acetamide. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically follows the laboratory preparation route with optimization for large-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification processes .

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the amino group can be replaced by other functional groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to its corresponding amine and carboxylic acid derivatives under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Hydrolysis: Acidic or basic aqueous solutions are typically used.

Major Products:

Scientific Research Applications

N20C hydrochloride is extensively used in scientific research due to its ability to block NMDA receptors. Its applications include:

Mechanism of Action

N20C hydrochloride exerts its effects by binding to the ion channel associated with the NMDA receptor, preventing the influx of calcium ions. This blockade inhibits excitotoxicity, a process that leads to neuronal damage and death. The compound’s neuroprotective activity is attributed to its ability to modulate synaptic transmission and reduce excessive neuronal firing .

Comparison with Similar Compounds

    Dizocilpine (MK-801): Another non-competitive NMDA receptor antagonist with similar neuroprotective properties.

    Felbamate: An anti-epileptic agent that also acts on NMDA receptors.

    Cycloleucine: An antagonist of NMDA receptor-associated glycine receptors.

Uniqueness: N20C hydrochloride is unique due to its specific binding kinetics and strong voltage dependence, which contribute to its rapid on-off blockade of NMDA receptors. This makes it particularly effective in studies requiring precise modulation of NMDA receptor activity .

Properties

IUPAC Name

2-(3,3-diphenylpropylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H2,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJDLPUASJEVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N20C hydrochloride
Reactant of Route 2
Reactant of Route 2
N20C hydrochloride
Reactant of Route 3
Reactant of Route 3
N20C hydrochloride
Reactant of Route 4
Reactant of Route 4
N20C hydrochloride
Reactant of Route 5
Reactant of Route 5
N20C hydrochloride
Reactant of Route 6
Reactant of Route 6
N20C hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.